6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the pyridopyrimidine family. This compound is notable for its structural features, including a fluorine atom at position 6 and a methyl group at position 2 on the pyrido[3,4-d]pyrimidine scaffold. Pyridopyrimidines are recognized for their diverse biological activities and potential therapeutic applications, particularly in medicinal chemistry.
The compound can be classified as a pyridopyrimidine, which is a subclass of heterocyclic compounds. These compounds are characterized by the fusion of pyridine and pyrimidine rings, which contributes to their unique chemical properties and biological activities. The specific structure of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one allows for various interactions with biological targets, making it a subject of interest in drug discovery and development.
The synthesis of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can be achieved through several methods:
In industrial settings, continuous flow reactors may be utilized to maintain consistent reaction conditions and improve yields while minimizing environmental impact. The choice of solvents and reagents is optimized for cost-effectiveness and efficiency.
The molecular formula of 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one is . The compound features:
The InChI key for this compound is SXLNWUHSIPYGHJ-UHFFFAOYSA-N
, which provides a unique identifier for chemical substances.
6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one can participate in various chemical reactions:
The mechanism of action for 6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one primarily involves its interaction with specific molecular targets such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, disrupting signaling pathways that are crucial for cell proliferation and survival. This mechanism underlies its potential as an anticancer agent.
The compound's physical properties include:
Key chemical properties include:
6-Fluoro-2-methylpyrido[3,4-d]pyrimidin-4(3H)-one has several applications in scientific research:
The pyrido[3,4-d]pyrimidine scaffold represents a privileged heterocyclic system in modern drug discovery, characterized by a bicyclic structure that fuses pyridine and pyrimidine rings at the 3,4-positions. This configuration confers unique electronic properties and hydrogen-bonding capabilities, enabling versatile interactions with biological targets. As a bioisostere of quinazolines and purines, it mimics endogenous nucleotides while offering enhanced metabolic stability and tunable physicochemical properties. The scaffold's planar geometry facilitates deep penetration into kinase ATP-binding pockets, making it particularly valuable in oncology drug development. Its synthetic versatility allows for strategic substitutions at C-2, C-4, C-6, and N-3 positions, enabling precise modulation of target affinity and selectivity profiles [1] [6].
Table 1: Key Positions for Structural Modification in Pyrido[3,4-d]pyrimidine Scaffold
Position | Common Modifications | Impact on Properties |
---|---|---|
C-2 | Methyl, amino, thiol | Modulates electron distribution & solubility |
C-4 | Chloro, amino, alkoxy | Critical for covalent/noncovalent target binding |
C-6 | H, F, aryl, heteroaryl | Influences hydrophobic pocket interactions |
C-8 (fused) | Methoxy, hydroxy, carbonyl | Affects lactam-lactim tautomerism |
N-3 | H, alkyl | Controls hydrogen bonding capacity |
The pyrido[3,4-d]pyrimidine core serves as a multidimensional platform in rational drug design. Its electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites (e.g., Phe in kinases), while the pyrimidine N-1 and N-3 atoms act as hydrogen bond acceptors. The C-4 position is particularly versatile: chloro substituents serve as leaving groups for nucleophilic substitution, enabling facile derivatization, while amino groups form critical hydrogen bonds with protein backbones. When substituted with a methoxy group at C-8, the scaffold adopts a fixed lactam form that enhances planarity and improves stacking interactions. This configuration demonstrated superior inhibitory activity against renal cancer cell lines (UO-31) compared to the tautomeric pyridone form, as evidenced by NCI-60 screening data where 8-methoxy derivatives showed >2-fold enhanced potency [1]. The scaffold's intrinsic fluorescence properties further facilitate biophysical binding studies, providing real-time insights into target engagement kinetics. Synthetic accessibility from inexpensive precursors like 2-amino-4-picoline enables rapid library generation, supporting comprehensive SAR exploration [1] [6].
Distinct topological differences between pyrido[2,3-d] and pyrido[3,4-d]pyrimidine isomers translate to significant variations in target selectivity and cellular activity:
Target Engagement Profiles: Pyrido[3,4-d]pyrimidines exhibit pronounced selectivity for tyrosine kinase receptors (EGFR, VEGFR, PDGFR) due to optimal spatial alignment with the ATP-binding cleft's hydrophobic II region. In contrast, pyrido[2,3-d]pyrimidines preferentially inhibit dihydrofolate reductase (DHFR) and cyclin-dependent kinases (CDKs), attributed to their ability to mimic dihydrofolate geometry [3] [4] [6].
Cellular Potency Patterns: Pyrido[3,4-d]pyrimidines demonstrate enhanced activity against solid tumors, particularly renal (UO-31) and breast cancer cell lines (MCF-7, MDA-MB-468). For instance, 4-anilino derivatives achieved 42.85% growth inhibition in UO-31 at micromolar concentrations, whereas pyrido[2,3-d] analogs like piritrexim show stronger antimetabolite effects in leukemia models [1] [4].
Substitution Tolerance: C-6 fluorine substitution in pyrido[3,4-d]pyrimidines enhances kinase binding through fluorine-specific interactions with catalytic lysine residues, a phenomenon less pronounced in the [2,3-d] isomer. Conversely, C-5 methyl groups in pyrido[2,3-d] systems are critical for DHFR inhibition but reduce solubility in [3,4-d] analogs [3] [6].
Table 2: Differential Bioactivity of Pyridopyrimidine Isomers
Biological Target | Pyrido[3,4-d]pyrimidine | Pyrido[2,3-d]pyrimidine |
---|---|---|
Tyrosine Kinases (EGFR/VEGFR) | High affinity (IC₅₀ 10-100 nM) | Moderate affinity (IC₅₀ >1 µM) |
Dihydrofolate Reductase | Weak inhibition | Potent inhibition (IC₅₀ <50 nM) |
Breast Cancer Cell Lines | Selective growth inhibition | Broad cytotoxic effects |
Solubility Profile | Moderate (LogP 2.1-3.8) | Lower (LogP 3.5-4.9) |
Metabolic Stability | Enhanced t₁/₂ (>60 min) | Moderate t₁/₂ (30-45 min) |
Strategic incorporation of fluorine at C-6 in pyrido[3,4-d]pyrimidine systems induces multifaceted improvements in target affinity and drug-like properties:
Electronic Effects: Fluorine's strong electron-withdrawing character (-I effect) reduces the electron density of the pyrimidine ring, strengthening hydrogen bonding with kinase hinge regions. Computational studies demonstrate a 1.8 kcal/mol stabilization energy increase when fluorine replaces hydrogen at C-6, translating to ~10-fold affinity enhancement for EGFR and HER2 kinases [7].
Metabolic Protection: Fluorine substitution at C-6 blocks cytochrome P450-mediated oxidation (CYP3A4, CYP2D6), significantly improving metabolic stability. Microsomal studies show 6-fluoro derivatives exhibit >80% remaining parent compound after 60-minute incubation, compared to <50% for non-fluorinated analogs [2].
Membrane Permeability: The 6-fluoro group enhances passive diffusion through phospholipid bilayers, evidenced by PAMPA assays showing 2.3-fold increased permeability (Pe = 18.7 × 10⁻⁶ cm/s) versus non-fluorinated counterparts. This facilitates cellular uptake in MCF-7 and MDA-MB-468 breast cancer lines, correlating with improved growth inhibition (71.42% at 10 µM) [1] [7].
Stereoelectronic Tuning: Fluorine's small atomic radius (van der Waals radius 1.47 Å) enables optimal hydrophobic packing in the adenine-binding pocket without steric clash. Molecular dynamics simulations reveal that 6-fluoro-2-methyl derivatives maintain stable salt bridges with Lys721 in EGFR while enhancing van der Waals contacts with Leu820 [7].
Table 3: Thermodynamic Impact of C-6 Fluorination on Kinase Binding
Parameter | 6-H Analog | 6-F Analog | Change (%) |
---|---|---|---|
ΔG binding (kcal/mol) | -9.2 | -11.0 | +19.6% |
Kd (nM) | 120 | 14 | 8.6-fold reduction |
Dissociation half-life (s) | 45 | 210 | 366% increase |
Enthalpy contribution (ΔH) | -6.8 kcal/mol | -8.3 kcal/mol | +22% |
The synergistic combination of 6-fluoro and 2-methyl substitutions creates a pharmacophoric pattern where fluorine enhances target affinity while the methyl group restricts molecular rotation, reducing entropic penalty upon binding. This combination was critical for the discovery of compound 21 in NCI screening, which demonstrated unprecedented selectivity for breast cancer cell lines due to fluorine-mediated optimization of the pharmacophore [1] [7].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0